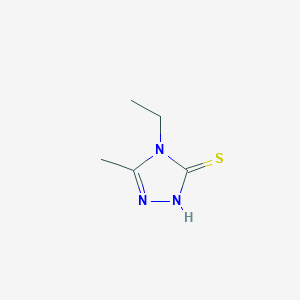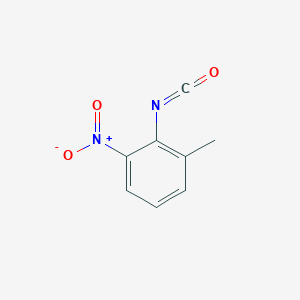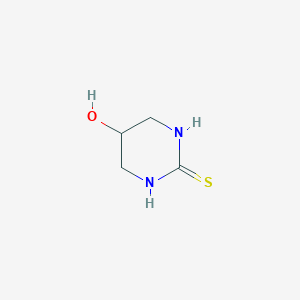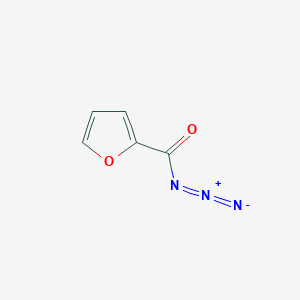
4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
The compound 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities and potential applications in pharmaceuticals. The triazole core is a five-membered heterocyclic ring containing three nitrogen atoms, which is often modified to enhance its biological properties. The presence of the thiol group in the molecule suggests potential for further chemical modifications and interactions with biological targets .
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclization reactions. For instance, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions . Similarly, derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol were obtained by cyclization of potassium 2-acetylhydrazinecarbodithioate in the presence of hydrazine hydrate . These methods highlight the importance of cyclization in the synthesis of triazole derivatives and suggest potential synthetic routes for 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol.
Molecular Structure Analysis
The molecular structure of triazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the molecular geometry, vibrational frequencies, and NMR chemical shifts of a similar compound, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, were calculated using density functional theory (DFT) and showed good agreement with experimental values . These studies provide insights into the conformational flexibility and electronic properties of the triazole ring, which are crucial for understanding the reactivity and interactions of the compound.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The thiol group, in particular, can participate in thiol-disulfide exchange reactions, which are important in biological systems. Additionally, triazole derivatives have been shown to react with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides, to form S-substituted derivatives with potential antioxidative activity . These reactions expand the chemical diversity of triazole derivatives and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring can affect the compound's solubility, melting point, and stability. For instance, the physicochemical properties of newly synthesized derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol were determined in accordance with the methods described in the State Pharmacopoeia of Ukraine . These properties are essential for the development of pharmaceutical formulations and for predicting the compound's behavior in biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
- Synthesis and Biological Properties : Derivatives of 1,2,4-triazole, including 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, have been synthesized and studied for their physical, chemical, and biological properties. These derivatives show potential for creating new compounds with predicted biological activity, due to their high efficiency and low toxicity, which is promising for pharmaceutical applications (Kravchenko, Panasenko, & Knysh, 2018).
Chemical Properties and Reactions
Physicochemical Properties and Reactions : Investigations into the cyclization of similar compounds to 1,2,4-triazole derivatives have been conducted, revealing insights into their chemical behavior and potential applications in synthesizing biologically active compounds (Maliszewska-Guz et al., 2005).
Condensed Derivative Synthesis : A study on the synthesis of condensed derivatives of 1,2,4-triazole compounds, such as thiazolo[3,2-b]-1,2,4-triazoles, has been conducted. These compounds have shown potential in preventing ethanol-induced oxidative stress in an organ-selective manner (Aktay, Tozkoparan, & Ertan, 2005).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Derivatives of 1,2,4-triazole, including 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, have been researched for their use as corrosion inhibitors for metals, such as copper, in specific environments (Chauhan et al., 2019).
Antitumor and Antimicrobial Activity
Antitumor Activity : Some derivatives of 1,2,4-triazole have been synthesized and studied for their antitumor properties, highlighting the potential use of these compounds in cancer research (Ovsepyan et al., 2018).
Antimicrobial Activity : Research has been conducted on the antimicrobial activity of novel 1,2,4-triazoles, providing evidence of their potential in combating microbial infections (Martin, 2020).
Synthesis and Evaluation for Antimicrobial Activities : Further studies on the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities have been performed, demonstrating the versatility of these compounds in pharmaceutical applications (Bayrak et al., 2009).
DNA Methylation Inhibitors : New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives have been studied for their anti-tumor activity and effect on tumor DNA methylation levels (Hovsepyan et al., 2018).
Insecticidal Activity
- Insecticidal Activity : Studies on the synthesis of triazole derivatives and their insecticidal activity against certain pests have been conducted, suggesting their potential use in pest control (Maddila, Pagadala, & Jonnalagadda, 2015).
Synergistic Effects in Corrosion Inhibition
- Synergistic Corrosion Inhibition : Research into the synergistic effect of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with other compounds for corrosion protection of steel in cooling water systems has been explored, showcasing its practical industrial applications (Tansug, 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethyl-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3-8-4(2)6-7-5(8)9/h3H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBNMNFOZXEMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394237 | |
| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
6232-85-5 | |
| Record name | 4-Ethyl-2,4-dihydro-5-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)








